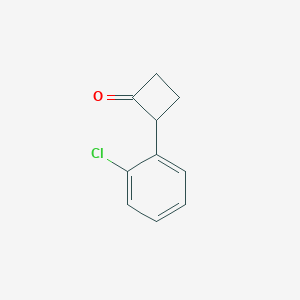

2-(2-Chlorophenyl)cyclobutan-1-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of a similar compound, ketamine, which has a structure related to 2-(2-Chlorophenyl)cyclobutan-1-one, has been reported . The synthesis involves five steps starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent. This is followed by dehydration in the presence of an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene. The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate. The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of ketamine .Applications De Recherche Scientifique

1. Structural Analysis

The study of the structure of cyclobutane derivatives, such as 1,3-trans-bis(4-chlorophenyl)2,4-trans-di(4-pyridyl)cyclobutane, provides insights into their crystal structure and conformation. These compounds exhibit a puckered conformation with specific dihedral angles, which is crucial for understanding their chemical behavior and applications (Busetti et al., 1980).

2. Chemical Kinetics and Mechanism

Research on the kinetics and mechanisms of reactions involving cyclobutane derivatives, like the thermal dimerization of chloroprene, is fundamental. This research helps in understanding how cyclobutane- and cyclohexene-derivatives are formed, their yields, and the reaction process, providing a basis for chemical synthesis and applications (Billingham et al., 1969).

3. Photochemical Properties

Studies on the photochemical properties of cyclobutanes containing different aryl groups, such as 1-(2-benzoxazolyl)-2-(4-chlorophenyl)-3-(4-pyridinyl)-4-phenylcyclobutane, reveal information about their synthesis, structural properties, and behavior under light irradiation. This knowledge is crucial for developing photochemically active materials (Zhu Jun, 2004).

4. Crystallography

The crystal structure analysis of compounds like 1-(4-chlorophenyl)-2-cyclooctylethanone provides a deeper understanding of the molecular conformation and reaction pathways in specific chemical reactions. This information is vital for designing and synthesizing new chemical entities (Ariel et al., 1989).

5. Coordination Polymers

Research on the synthesis and characterization of coordination polymers, involving cyclobutane-linked ligands, explores new approaches in inorganic crystal engineering. This leads to the development of novel materials with potential applications in catalysis, sensing, and material science (Blake et al., 1997).

6. Cycloaddition Reactions

Investigations into cycloaddition reactions, such as the formation of cyclobutane-fused pyridinyl sulfonyl fluorides, are essential for accessing a wide range of biologically significant molecules. These reactions provide pathways to create diverse chemical structures used in various applications (Liu et al., 2020).

7. Catalytic Reactions

Studies on catalytic enantioselective [2+2] cycloadditions to access cyclobutanes and cyclobutenes are important for chemical synthesis. These reactions enable the creation of enantiomerically enriched compounds, expanding the chemical diversity available for pharmaceutical and other applications (Xu et al., 2015).

8. Corrosion Inhibition

Research on compounds like myclobutanil as corrosion inhibitors in acidic solutions provides valuable insights into protecting metals from corrosion. This is crucial for industrial applications where metal longevity and durability are essential (Wu et al., 2019).

Propriétés

IUPAC Name |

2-(2-chlorophenyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-9-4-2-1-3-7(9)8-5-6-10(8)12/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFHBSFCWFVNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)cyclobutan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide](/img/structure/B1422949.png)

![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride](/img/structure/B1422953.png)

![2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1422955.png)

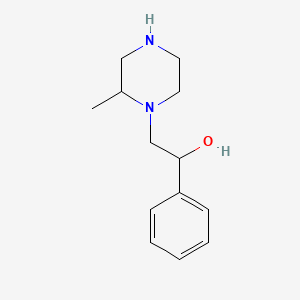

![2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol](/img/structure/B1422962.png)

![N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1422963.png)

![2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride](/img/structure/B1422966.png)

![methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride](/img/structure/B1422968.png)

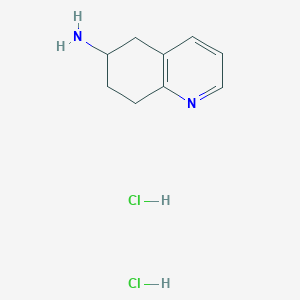

![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride](/img/structure/B1422969.png)